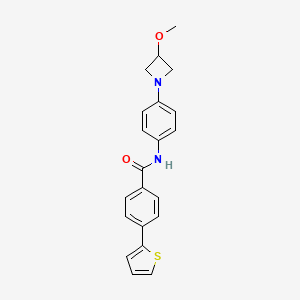

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a 3-methoxyazetidine moiety linked to a phenyl ring and a thiophen-2-yl substituent. This compound is structurally designed to combine the conformational rigidity of the azetidine ring with the electronic properties of the thiophene heterocycle, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to such motifs. Its synthesis typically involves coupling reactions between substituted benzoic acids and aniline derivatives, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-25-19-13-23(14-19)18-10-8-17(9-11-18)22-21(24)16-6-4-15(5-7-16)20-3-2-12-26-20/h2-12,19H,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBRDVAFHUPHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Methoxylation: Introduction of the methoxy group can be achieved using methanol in the presence of a base.

Coupling Reactions: The phenyl and thiophene rings are introduced through coupling reactions such as Suzuki or Stille coupling.

Amidation: The final step involves the formation of the amide bond, typically using an amine and an acid chloride or anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a hydroxylated or carbonylated derivative.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide exhibit promising anticancer activity. The presence of the azetidine ring is associated with interactions that can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of azetidine compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity. In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be developed into a novel antimicrobial therapy.

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound may be beneficial. Compounds with similar structures have been shown to inhibit inflammatory pathways, potentially reducing symptoms in conditions such as arthritis and other inflammatory disorders . The thiophene ring is known for its anti-inflammatory properties, which may enhance the therapeutic efficacy of this compound.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

- Anticancer Activity : A study published in Cancer Letters demonstrated that azetidine derivatives significantly reduced tumor growth in xenograft models .

- Antimicrobial Efficacy : Research highlighted in Journal of Antimicrobial Chemotherapy reported that thiophene-containing compounds had potent antibacterial properties against resistant strains .

- Anti-inflammatory Research : A review in Pharmacology & Therapeutics discussed various azetidine derivatives showing promise in reducing inflammation in animal models .

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Azetidine vs. Cyclopropyl and Diazepane Moieties

- Compound 4a (N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride): Replacing the 3-methoxyazetidine with a 2-aminocyclopropyl group reduces ring strain but introduces a basic amine.

- Compound 9c (N-(4-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide): The diazepane ring introduces greater flexibility and a cyanophenyl substituent, which may enhance interactions with hydrophobic pockets in enzymes like HDACs. The thiophen-3-yl orientation also differs electronically from the 2-yl isomer in the target compound .

Thiophene Positional Isomerism

- Compound 4b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride): Shifting the thiophen-2-yl group from the para to meta position on the benzamide reduces steric hindrance but may weaken π-π stacking interactions in enzyme binding sites .

Physicochemical Properties

*Hypothetical data for the target compound, inferred from analogues.

Pharmacokinetic Considerations

- The 3-methoxyazetidine in the target compound likely improves metabolic stability over cyclopropylamine derivatives (e.g., 4a), which may undergo rapid oxidative deamination.

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on different cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 401.5 g/mol. The structure features an azetidine ring linked to a phenyl group and a thiophene moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant anti-proliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of EGFR signaling |

| A549 (Lung Cancer) | 6.5 | Induction of apoptosis |

| SK-BR-3 (Breast Cancer) | 4.2 | Cell cycle arrest in G1 phase |

The compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Breast Cancer Cells : A study assessed the compound's efficacy against MCF-7 cells, showing a significant reduction in cell viability at concentrations above 5 µM. Mechanistic studies indicated that the compound induced apoptosis through caspase activation .

- Lung Cancer Study : In A549 cells, treatment with the compound resulted in G1 phase cell cycle arrest and increased levels of p21, a cyclin-dependent kinase inhibitor, indicating its role in cell cycle regulation .

- Inflammation Model : In an LPS-induced inflammation model using RAW264.7 macrophages, this compound significantly decreased the secretion of inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : Introduce the 3-methoxyazetidine group via nucleophilic substitution or ring-opening reactions under anhydrous conditions (e.g., using triethylamine as a base) .

Amide Coupling : React 4-(thiophen-2-yl)benzoic acid with 4-(3-methoxyazetidin-1-yl)aniline using coupling agents like HATU or EDCI in DMF at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Monitor reactions via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass match within 3 ppm error .

- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

SAR Design :

Vary Substituents :

- Modify the azetidine’s methoxy group (e.g., ethoxy, hydroxy).

- Replace thiophene with other heterocycles (e.g., furan, pyridine) .

Assay Selection :

- Anticancer : MTT assay (IC₅₀ vs. HeLa, MCF-7 cells).

- Antimicrobial : MIC against S. aureus and E. coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.